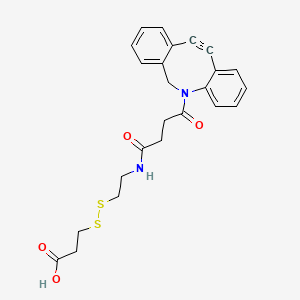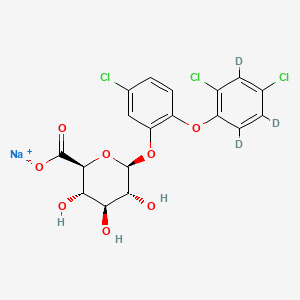
Triclosan (3',5',6'-d3) O-b-D-Glucuronide Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt is a derivative of triclosan, a widely used antibacterial and antifungal agent. This compound is specifically labeled with deuterium, making it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt typically involves the glucuronidation of triclosan. The process begins with the deuterium labeling of triclosan, followed by its conjugation with glucuronic acid. The reaction conditions often include the use of catalysts and specific pH levels to ensure the successful attachment of the glucuronic acid moiety.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the final product.
化学反应分析
Types of Reactions
Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can result in the removal of the glucuronic acid moiety.
Substitution: This reaction can involve the replacement of the deuterium atoms with hydrogen or other isotopes.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Common reagents include sodium borohydride and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include hydroxylated triclosan derivatives, de-glucuronidated triclosan, and isotopically substituted triclosan.
科学研究应用
Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt is used in various scientific research applications:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and rates of triclosan metabolism.
Biology: It helps in studying the effects of triclosan on microbial communities and its role in antimicrobial resistance.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of triclosan in the human body.
Industry: It is used in the development of new antibacterial and antifungal products, as well as in the study of environmental impact and degradation of triclosan.
作用机制
Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt exerts its effects by inhibiting the enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid synthesis in bacteria. This inhibition leads to the disruption of bacterial cell membrane synthesis, ultimately causing cell death. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its molecular targets and pathways.
相似化合物的比较
Similar Compounds
Triclosan: The parent compound, widely used in personal care products.
Triclosan-methyl-d3: A deuterium-labeled derivative used in similar research applications.
Zidovudine O-β-D-glucuronide-d3 sodium: Another glucuronide conjugate used in metabolic studies.
Uniqueness
Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt is unique due to its specific deuterium labeling, which provides enhanced stability and allows for detailed metabolic and pharmacokinetic studies. Its glucuronide conjugation also makes it more water-soluble, facilitating its use in various biological assays.
属性
分子式 |
C18H14Cl3NaO8 |
|---|---|
分子量 |
490.7 g/mol |
IUPAC 名称 |
sodium;(2S,3S,4S,5R,6S)-6-[5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C18H15Cl3O8.Na/c19-7-1-3-10(9(21)5-7)27-11-4-2-8(20)6-12(11)28-18-15(24)13(22)14(23)16(29-18)17(25)26;/h1-6,13-16,18,22-24H,(H,25,26);/q;+1/p-1/t13-,14-,15+,16-,18+;/m0./s1/i1D,3D,5D; |
InChI 键 |
DRKNDCBNZIVOCA-NCKRDRENSA-M |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)Cl)[2H])Cl)[2H].[Na+] |
规范 SMILES |
C1=CC(=C(C=C1Cl)OC2C(C(C(C(O2)C(=O)[O-])O)O)O)OC3=C(C=C(C=C3)Cl)Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



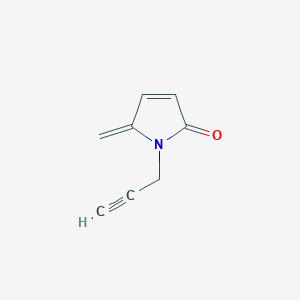
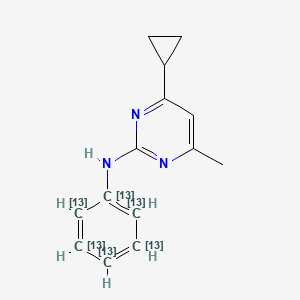


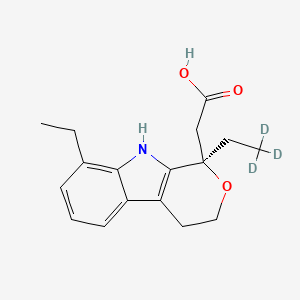
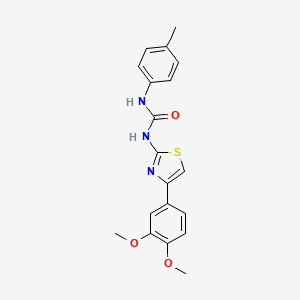

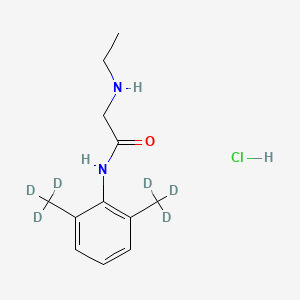
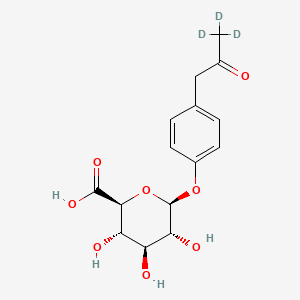

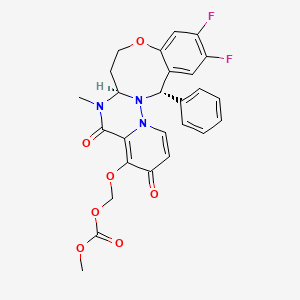
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12416100.png)
